molecular formula C14H12N4O B2400015 N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide CAS No. 103779-36-8

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide

Cat. No.: B2400015
CAS No.: 103779-36-8
M. Wt: 252.277
InChI Key: NMDMYKMTJOZMEE-UHFFFAOYSA-N
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Description

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide is a heterocyclic compound that has garnered significant attention in the field of synthetic chemistry This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrimidine ring fused to a phenylacetamide moiety

Mechanism of Action

Target of Action

The primary target of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

It is known to interact with its target, cdk2, potentially altering its function . This interaction could result in changes to the cell cycle, affecting cell division and proliferation.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the cell cycle, given its interaction with CDK2 . The downstream effects of this interaction could include alterations in cell division and proliferation, potentially leading to effects on tissue growth and development.

Result of Action

The molecular and cellular effects of this compound’s action would likely be related to its impact on CDK2 and the cell cycle . This could result in changes to cell division and proliferation, potentially affecting tissue growth and development.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interaction with CDK2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the reaction of 2-aminopyrimidine with 2-bromoacetophenone under basic conditions to form the imidazo[1,2-a]pyrimidine core. This intermediate is then reacted with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives .

Scientific Research Applications

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. The presence of both the imidazo[1,2-a]pyrimidine and phenylacetamide moieties allows for versatile functionalization and a broad range of applications in various scientific fields .

Properties

IUPAC Name

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-10(19)16-12-5-3-11(4-6-12)13-9-18-8-2-7-15-14(18)17-13/h2-9H,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDMYKMTJOZMEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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